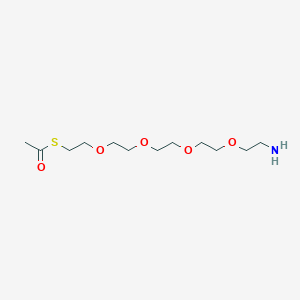

S-acetyl-PEG4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-acétyl-PEG4-amine: est un composé à base de polyéthylène glycol (PEG) utilisé principalement comme un lieur dans la synthèse des chimères ciblant la protéolyse (PROTAC). Ce composé est connu pour sa capacité à améliorer la solubilité et la stabilité des molécules auxquelles il est attaché, ce qui en fait un outil précieux dans diverses applications biochimiques et pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la S-acétyl-PEG4-amine implique généralement la réaction d'esters de N-hydroxysuccinimide (NHS) avec des groupes amines primaires. Les conditions de réaction sont douces et non dénaturantes, généralement effectuées dans des tampons non aminés à un pH de 7 à 9 et à des températures allant de 4 °C à 37 °C. La réaction est spécifique aux amines primaires, conduisant à la formation de liaisons amides stables .

Méthodes de production industrielle: La production industrielle de S-acétyl-PEG4-amine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés. Le composé est généralement stocké à l'abri de l'humidité à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: La S-acétyl-PEG4-amine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution: Le groupe ester NHS réagit avec les amines primaires pour former des liaisons amides stables.

Réactions de désacétylation: Le groupe thioacétate peut être désacétylé avec de l'hydroxylamine pour exposer le groupe sulfhydryle pour une conjugaison ultérieure.

Réactifs et conditions courants :

Esters NHS: Réagissent avec les amines primaires à un pH de 7 à 9.

Hydroxylamine: Utilisée pour la désacétylation afin d'exposer les groupes sulfhydryles.

Principaux produits formés :

Liaisons amides: Formées par la réaction des esters NHS avec les amines primaires.

Groupes sulfhydryles: Exposés après désacétylation avec de l'hydroxylamine.

Applications de la recherche scientifique

Chimie: La S-acétyl-PEG4-amine est utilisée dans les méthodes de bioconjugaison pour incorporer des groupes sulfhydryles dans les protéines. Ceci est particulièrement utile dans les applications de réticulation et d'immobilisation .

Biologie: Dans la recherche biologique, la S-acétyl-PEG4-amine est utilisée pour modifier les protéines et les peptides, améliorant leur solubilité et leur stabilité. Cela facilite l'étude des interactions protéine-protéine et d'autres processus biochimiques .

Médecine: Dans le domaine médical, la S-acétyl-PEG4-amine est utilisée dans le développement de PROTAC, qui sont conçus pour dégrader sélectivement les protéines cibles. Ceci a des applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer .

Industrie: Au niveau industriel, la S-acétyl-PEG4-amine est utilisée dans la production de divers bioconjugués et composés PEGylés, qui sont essentiels dans les systèmes d'administration de médicaments et d'autres applications pharmaceutiques .

Mécanisme d'action

La S-acétyl-PEG4-amine fonctionne en réagissant avec les amines primaires pour former des liaisons amides stables. Le groupe thioacétate peut être désacétylé pour exposer un groupe sulfhydryle, qui peut ensuite participer à d'autres réactions de conjugaison. Dans le contexte des PROTAC, la S-acétyl-PEG4-amine agit comme un lieur qui relie deux ligands : l'un ciblant une ligase ubiquitine E3 et l'autre ciblant la protéine d'intérêt. Cela facilite l'ubiquitination et la dégradation subséquente de la protéine cible via la voie du protéasome .

Applications De Recherche Scientifique

Chemistry: S-acetyl-PEG4-amine is used in bioconjugation methods to incorporate sulfhydryl groups into proteins. This is particularly useful in crosslinking and immobilization applications .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This makes it easier to study protein-protein interactions and other biochemical processes .

Medicine: In the medical field, this compound is used in the development of PROTACs, which are designed to selectively degrade target proteins. This has potential therapeutic applications in treating diseases such as cancer .

Industry: Industrially, this compound is used in the production of various bioconjugates and PEGylated compounds, which are essential in drug delivery systems and other pharmaceutical applications .

Mécanisme D'action

S-acetyl-PEG4-amine functions by reacting with primary amines to form stable amide bonds. The thioacetate group can be deacetylated to expose a sulfhydryl group, which can then participate in further conjugation reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparaison Avec Des Composés Similaires

Composés similaires :

S-acétyl-PEG4-amine TFA: Une forme de sel d'acide trifluoroacétique de la S-acétyl-PEG4-amine, utilisée de manière similaire dans la synthèse des PROTAC.

SATA (N-succinimidyl S-acétylthioacétate): Un analogue non-PEG utilisé à des fins de bioconjugaison similaires.

Unicité: La S-acétyl-PEG4-amine est unique en raison de son bras espaceur PEG, qui offre une solubilité accrue et une immunogénicité réduite par rapport aux analogues non-PEG. Ceci la rend particulièrement précieuse dans les applications nécessitant une solubilité et une stabilité élevées .

Propriétés

Formule moléculaire |

C12H25NO5S |

|---|---|

Poids moléculaire |

295.40 g/mol |

Nom IUPAC |

S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |

InChI |

InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3 |

Clé InChI |

PXNGVISWXZZUJC-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)SCCOCCOCCOCCOCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)

![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)

![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)

![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)